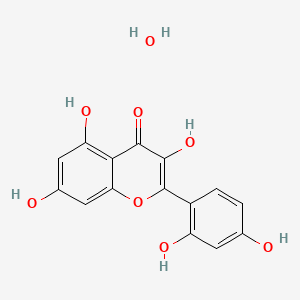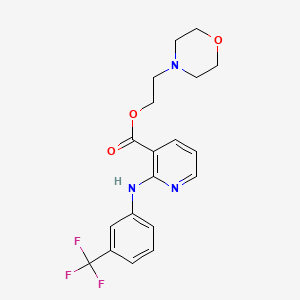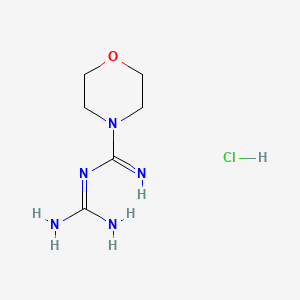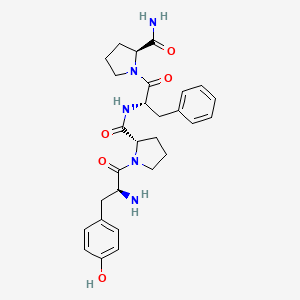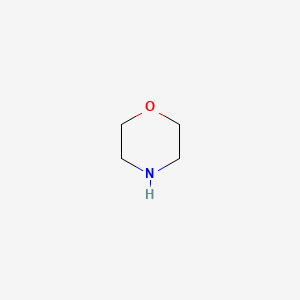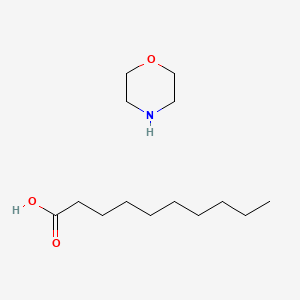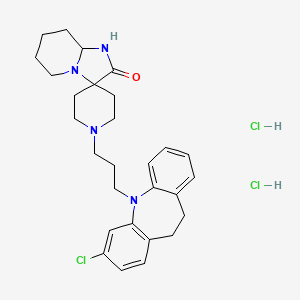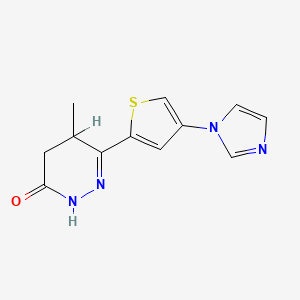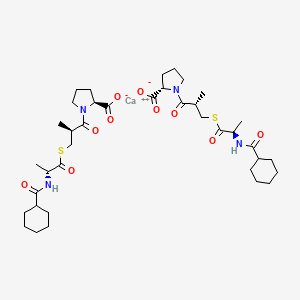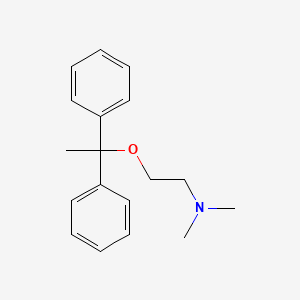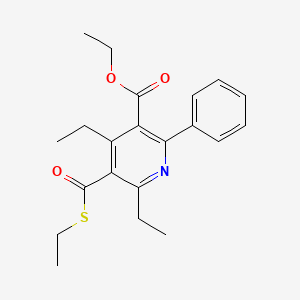
Ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS1476 is a bioactive chemical compound known for its significant role in scientific research. It is a synthetic organic compound with the molecular formula C21H25NO3S and a molecular weight of 371.49 g/mol . This compound is primarily used in various biochemical and pharmacological studies due to its unique properties and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS1476 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The general synthetic route includes:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving pyridinecarboxylic acid derivatives.
Functional Group Introduction: Ethylation and phenylation are performed to introduce the ethyl and phenyl groups, respectively. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures.
Final Assembly: The final step involves the esterification of the carboxylic acid group to form the ethyl ester, completing the synthesis of MRS1476.
Industrial Production Methods
Industrial production of MRS1476 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MRS1476 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under controlled temperatures and pressures.
Major Products
Scientific Research Applications
MRS1476 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MRS1476 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates biological pathways by binding to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
MRS1476 can be compared with other similar compounds, such as:
MRS1191: Another bioactive compound with similar structural features but different functional groups.
MRS2179: Known for its distinct pharmacological profile and applications.
MRS2500: A compound with unique binding properties and biological effects.
The uniqueness of MRS1476 lies in its specific combination of functional groups and its versatile applications across different fields of research .
Properties
Molecular Formula |
C21H25NO3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C21H25NO3S/c1-5-15-17(21(24)26-8-4)16(6-2)22-19(14-12-10-9-11-13-14)18(15)20(23)25-7-3/h9-13H,5-8H2,1-4H3 |
InChI Key |
WYZGZKCWULQWSH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=C1C(=O)OCC)C2=CC=CC=C2)CC)C(=O)SCC |
Canonical SMILES |
CCC1=C(C(=NC(=C1C(=O)OCC)C2=CC=CC=C2)CC)C(=O)SCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1476; MRS 1476; MRS-1476. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


